2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with chloro, fluoro, and pyrrolidinyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The pyrrolidinyl group is then attached through nucleophilic substitution reactions.
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be introduced by reacting the intermediate with 4-(pyrrolidin-1-yl)phenethylamine in the presence of a suitable base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(4-(piperidin-1-yl)phenethyl)benzamide
- 2-chloro-6-fluoro-N-(4-(morpholin-1-yl)phenethyl)benzamide
- 2-chloro-6-fluoro-N-(4-(azepan-1-yl)phenethyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to the presence of the pyrrolidinyl group, which can influence its binding affinity and selectivity for biological targets. This structural feature can lead to distinct pharmacological profiles compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRVVNREDHPGPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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